1-(butan-2-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine
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Overview
Description
1-(butan-2-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes a butan-2-yl group and an ethyl-pyrazolyl-methyl group attached to the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Preparation Methods
The synthesis of 1-(butan-2-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 1-ethyl-1H-pyrazole-3-carbaldehyde with butan-2-amine in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(butan-2-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrazole derivatives .
Scientific Research Applications
1-(butan-2-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of agrochemicals, such as pesticides and herbicides, due to its potential biological activities
Mechanism of Action
The mechanism of action of 1-(butan-2-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
1-(butan-2-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
2-ethyl-1-(1-methyl-1H-pyrazol-4-yl)butan-1-ol: This compound has a similar pyrazole structure but with different substituents, leading to variations in its chemical and biological properties.
Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate: This compound is another pyrazole derivative with distinct substituents, used in different applications.
1-Methyl-2-(5-methyl-1H-pyrazol-3-yl)-ethylamine: This compound shares a similar pyrazole core but with different functional groups, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H21N5 |
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Molecular Weight |
247.34 g/mol |
IUPAC Name |
1-butan-2-yl-N-[(1-ethylpyrazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C13H21N5/c1-4-11(3)18-9-7-13(16-18)14-10-12-6-8-17(5-2)15-12/h6-9,11H,4-5,10H2,1-3H3,(H,14,16) |
InChI Key |
GQSCREGERUFGRN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C=CC(=N1)NCC2=NN(C=C2)CC |
Origin of Product |
United States |
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